molecular formula C19H15FO2 B1463797 4-(4-Benzyloxyphenyl)-3-fluorophenol CAS No. 1261982-07-3

4-(4-Benzyloxyphenyl)-3-fluorophenol

Cat. No.: B1463797
CAS No.: 1261982-07-3
M. Wt: 294.3 g/mol
InChI Key: MGXSUZPIPHJTCG-UHFFFAOYSA-N
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Description

The compound “4-Benzyloxyphenylacetic acid” is a related compound . It has a molecular formula of C15H14O3 . It’s used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “4-Benzyloxyphenylacetic acid” includes a benzene ring with a benzyloxy (C6H5CH2O-) group and an acetic acid group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Benzyloxyphenylacetic acid” include a molecular weight of 242.274 g/mol and a molecular formula of C15H14O3 .

Scientific Research Applications

Radiosynthesis Precursors

4-(4-Benzyloxyphenyl)-3-fluorophenol and its derivatives serve as effective precursors in the radiosynthesis of complex molecules. For instance, bis(4-benzyloxyphenyl)iodonium salts have been demonstrated to be highly efficient labeling precursors for synthesizing 4-[¹⁸F]fluorophenol, an important intermediate for constructing molecules with a 4-[¹⁸F]fluorophenoxy moiety. This process has shown to achieve significant yields using both conventional heating and microwave heating methods (Helfer et al., 2013).

Fluorescent Probes for Sensing Applications

The chemical structure of this compound analogs allows for their application in developing fluorescent probes. Compounds such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been designed from derivatives, showcasing their potential in sensing magnesium and zinc cations, alongside their responsiveness to pH changes in the environment. This sensitivity and selectivity towards metal cations and pH levels underline the utility of this compound derivatives in creating highly specific sensors (Tanaka et al., 2001).

Environmental Bioremediation

Derivatives of this compound have been studied for their biodegradation properties, particularly in the context of environmental bioremediation. Research on the aerobic metabolism of monofluorophenols by microorganisms like Pseudonocardia benzenivorans indicates these compounds' potential in breaking down environmental pollutants. The detailed mechanisms elucidated through such studies offer insights into using these derivatives for treating fluorophenol-contaminated environments, enhancing our capacity for environmental cleanup and management (Kim et al., 2010).

High-Performance Polymer Development

The synthesis of high-performance polymers utilizing fluorinated phthalazinone monomers derived from this compound showcases the material science applications of this compound. These polymers exhibit excellent solubility and thermal properties, making them suitable for use in engineering plastics and membrane materials. Such developments highlight the versatility of this compound derivatives in advancing materials science, particularly in creating new materials with desirable physical and chemical properties (Xiao et al., 2003).

Safety and Hazards

The safety data sheet for “4-Benzyloxyphenylacetic acid” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

3-fluoro-4-(4-phenylmethoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-19-12-16(21)8-11-18(19)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXSUZPIPHJTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684580
Record name 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-07-3
Record name 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Benzyloxyphenyl)-3-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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